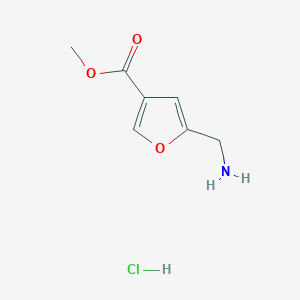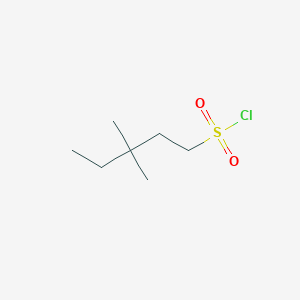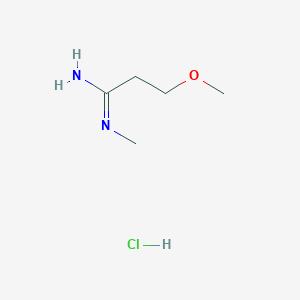![molecular formula C9H16ClNO2 B1435895 Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride CAS No. 2031258-52-1](/img/structure/B1435895.png)
Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride
説明
“Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride” is a chemical compound with a molecular weight of 205.68 .
Synthesis Analysis
The synthesis of 2-azaspiro[3.4]octane, a core structure of the compound, has been explained in a study . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .Molecular Structure Analysis
The InChI code for “Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride” is1S/C9H15NO2.ClH/c1-12-8(11)7-9(6-10-7)4-2-3-5-9;/h7,10H,2-6H2,1H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride” has a molecular weight of 205.68 . More detailed physical and chemical properties are not provided in the retrieved documents.科学的研究の応用
Synthesis and Peptide Building Blocks
The synthesis of heterospirocyclic compounds, including methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride derivatives, has been explored for their applications in peptide synthesis. For example, the compound methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate has been synthesized and demonstrated to function effectively as a dipeptide building block. This innovation facilitates the construction of complex peptide structures, such as analogues of the C-terminal nonapeptide of the antibiotic Trichovirin I 1B, showcasing the compound's utility in peptide synthesis (Suter et al., 2000).
Reformatsky Reaction and Spirocyclic Compound Synthesis
Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride derivatives have been utilized in the Reformatsky reaction to generate spirocyclic compounds. For instance, Reformatsky reagents derived from methyl 1-bromocyclohexane-1-carboxylates have reacted with aromatic aldehyde phenyl- and benzoylhydrazones, leading to the formation of various 3-aryl-2-phenylamino and 3-aryl-2-benzoylamino-2-azaspiro compounds. This method demonstrates the compound's role in the synthesis of novel spirocyclic structures with potential pharmaceutical applications (Shchepin et al., 2007).
Drug Discovery and Multifunctional Modules
In drug discovery, methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride derivatives have been investigated for their potential as multifunctional modules. The synthesis of novel thia/oxa-azaspiro[3.4]octanes, designed to serve as versatile and structurally diverse modules for drug discovery, exemplifies the strategic application of these compounds in the development of new therapeutic agents. Such efforts underscore the compound's importance in generating innovative structures for pharmaceutical research (Li et al., 2013).
特性
IUPAC Name |
methyl 2-azaspiro[3.4]octane-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)7-9(6-10-7)4-2-3-5-9;/h7,10H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMINTQQYIWFEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2(CCCC2)CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1435825.png)



![2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one](/img/structure/B1435833.png)
